molecular formula C23H23N5O3S2 B2698413 N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1357973-92-2

N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2698413
CAS No.: 1357973-92-2
M. Wt: 481.59
InChI Key: XXCDEYJZPQUROI-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a thioether-linked acetamide moiety and a 3-acetylphenyl substituent. Pyrazolo-pyrimidine scaffolds are widely investigated for their bioactivity, particularly as kinase inhibitors or antimicrobial agents, due to their structural mimicry of purine bases and capacity for hydrogen bonding . Its structural complexity underscores the importance of comparative analysis with analogs to infer pharmacological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-4-28-21-20(14(2)26-28)25-23(27(22(21)31)12-18-9-6-10-32-18)33-13-19(30)24-17-8-5-7-16(11-17)15(3)29/h5-11H,4,12-13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCDEYJZPQUROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Thioether Formation:

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogs

Compound R₁ (Pyrimidine Position 6) R₂ (Acetamide Phenyl) Key Properties
Target Compound Thiophen-2-ylmethyl 3-Acetylphenyl High polarity (acetyl group)
3-Fluorophenyl Analog () 3-Methoxybenzyl 3-Fluorophenyl Enhanced electronegativity
Dimethylphenyl Derivative () N/A 3,4-Dimethylphenyl High thermal stability

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : The 3-acetylphenyl group in the target compound introduces a strong EWG, which may enhance receptor binding via dipole interactions compared to electron-donating groups (e.g., methoxy in ) .
  • Heterocyclic Modifications : Replacing thiophen-2-ylmethyl (target) with 3-methoxybenzyl () could reduce metabolic oxidation, as thiophenes are prone to cytochrome P450-mediated degradation .

Computational Similarity and Bioactivity Predictions

Using Tanimoto and Dice coefficients (), the target compound’s structural similarity to known bioactive pyrazolo-pyrimidines can be quantified. For instance:

  • Tanimoto Index : A high score (>0.7) between the target compound and ’s analog would imply overlapping bioactivity profiles, such as kinase inhibition or antimicrobial effects .
  • Hierarchical Clustering : demonstrates that compounds with similar structures cluster by mode of action (e.g., ATP-binding site inhibition). The target compound’s thioether and acetyl groups may align it with clusters of protease or kinase inhibitors .

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability : Trifluoroethylation in ’s CGRP antagonists improved bioavailability by reducing first-pass metabolism. Similarly, the target compound’s thiophene moiety may resist hepatic degradation, enhancing its pharmacokinetic profile .

Biological Activity

N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer activities, as well as structure–activity relationships (SARs) based on recent research findings.

Chemical Structure

The compound features a pyrazolo[4,3-d]pyrimidine core linked to an acetylphenyl group and a thiophenyl moiety through a sulfanyl acetamide group. This unique structure suggests potential interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance:

  • Inhibition of COX Enzymes : Compounds in the same class were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives showed promising results, with values as low as 0.04μM0.04\,\mu M comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μM)COX Target
Compound A0.04 ± 0.01COX-2
Compound B0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

2. Anticancer Activity

The anticancer properties of similar pyrazolo[4,3-d]pyrimidine derivatives have been investigated through various assays:

  • Cell Viability Assays : Studies indicated that these compounds exhibit cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Screening

A notable study screened a library of compounds for their effects on multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The results demonstrated that certain derivatives significantly reduced spheroid growth compared to controls .

3. Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Functional Groups : The presence of electron-donating groups on the pyrimidine ring significantly enhances anti-inflammatory activity. For example, substitutions at position 2 with alkyl or aryl groups have shown improved efficacy against COX enzymes .

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